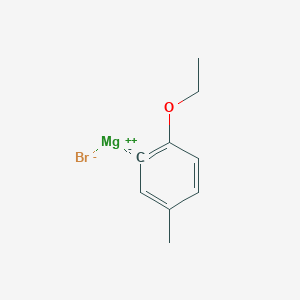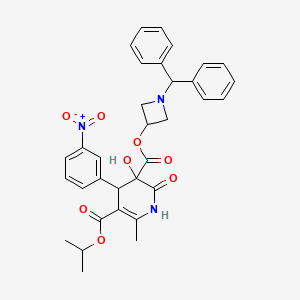
Desamino-hydroyketo Azelnidipine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desamino-hydroxyketo Azelnidipine is a derivative of Azelnidipine, a dihydropyridine calcium channel blocker. Azelnidipine is primarily used as an antihypertensive agent due to its ability to induce a gradual and sustained decrease in blood pressure. Desamino-hydroxyketo Azelnidipine retains the core structure of Azelnidipine but with specific modifications that may alter its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Desamino-hydroxyketo Azelnidipine involves multiple steps, starting from the core dihydropyridine structure. The process typically includes:
Formation of the Dihydropyridine Ring: This is achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted under acidic conditions.
Introduction of the Azetidine Ring: The azetidine ring is introduced through a cyclization reaction involving a suitable precursor.
Hydroxylation and Ketone Formation: Hydroxylation is carried out using oxidizing agents such as hydrogen peroxide or osmium tetroxide. The ketone group is introduced through oxidation reactions using reagents like potassium permanganate.
Desamination: The amino group is removed through a deamination reaction, often using nitrous acid or other deaminating agents.
Industrial Production Methods
Industrial production of Desamino-hydroxyketo Azelnidipine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Desamino-hydroxyketo Azelnidipine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and ketone sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted products with various functional groups replacing the hydroxyl or ketone groups.
Applications De Recherche Scientifique
Desamino-hydroxyketo Azelnidipine has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of dihydropyridine derivatives.
Biology: Investigated for its potential effects on calcium channels in various biological systems.
Medicine: Explored for its antihypertensive properties and potential use in treating cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
Desamino-hydroxyketo Azelnidipine exerts its effects by inhibiting the trans-membrane calcium influx through voltage-dependent calcium channels in smooth muscle cells of the vascular walls. This inhibition leads to the relaxation of vascular smooth muscles, resulting in decreased blood pressure. The compound specifically targets L-type calcium channels, which are crucial for muscle contraction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker used for hypertension.
Nifedipine: A well-known calcium channel blocker with a similar mechanism of action.
Felodipine: Another member of the dihydropyridine class with antihypertensive properties.
Uniqueness
Desamino-hydroxyketo Azelnidipine is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. These modifications can potentially lead to differences in efficacy, side effects, and overall therapeutic profile.
Propriétés
Formule moléculaire |
C33H33N3O8 |
|---|---|
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
3-O-(1-benzhydrylazetidin-3-yl) 5-O-propan-2-yl 3-hydroxy-6-methyl-4-(3-nitrophenyl)-2-oxo-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C33H33N3O8/c1-20(2)43-30(37)27-21(3)34-31(38)33(40,28(27)24-15-10-16-25(17-24)36(41)42)32(39)44-26-18-35(19-26)29(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28-29,40H,18-19H2,1-3H3,(H,34,38) |
Clé InChI |
USZXGLMHSWSDDD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(C(=O)N1)(C(=O)OC2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


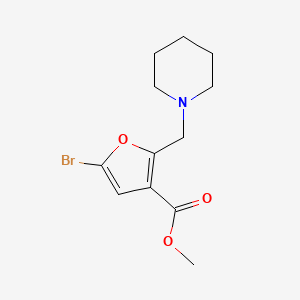
![naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13439832.png)
![2-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B13439843.png)
![Tri[(16-hydroxy)oleoyl]glycerol](/img/structure/B13439851.png)
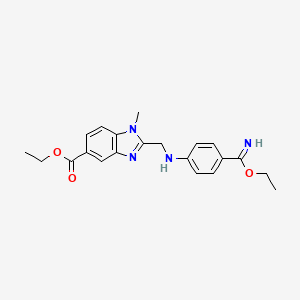
![(6R,7R)-7-amino-3-[(2,2,3,3,4,4,5,5-octadeuterio-1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13439863.png)
![(R)-N-(Naphthalen-2-ylmethyl)-2-(9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethanamine](/img/structure/B13439871.png)
![N-Methyl-2-[[4-[(3,4,5-Trimethoxyphenyl)amino]-1,3,5-Triazin-2-Yl]amino]benzamide](/img/structure/B13439885.png)
![3-[2-Hydroxy-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13439893.png)
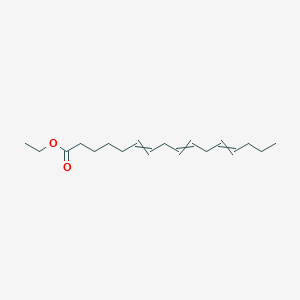

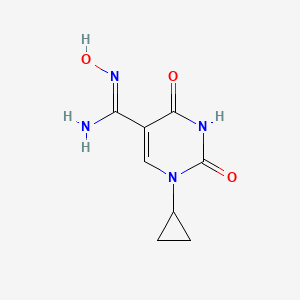
![6-Deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-1,2-O-(1-methylethylidene)-6-nitro-alpha-D-glucofuranose](/img/structure/B13439934.png)
